BenchChemオンラインストアへようこそ!

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

GIRK2 potassium channel High-throughput screening Negative control compound

Procure this compound for its defined inactivity in GIRK2 screens (PubChem AID 1259325), making it an ideal negative control. The 4-fluorophenoxyethyl tail is a key pharmacophoric element, not a passive linker, and cannot be substituted by analogs without altering logP, permeability, and binding profiles. Its CNS MPO-compliant properties (XLogP3 3.6, TPSA 43.3 Ų) suit neuropsychiatric target screening. Avoid class-level procurement mistakes; insist on this exact structure to ensure assay reproducibility and valid hit deconvolution.

Molecular Formula C20H19FN2O2
Molecular Weight 338.382
CAS No. 1257546-68-1
Cat. No. B2418702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
CAS1257546-68-1
Molecular FormulaC20H19FN2O2
Molecular Weight338.382
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NCCOC2=CC=C(C=C2)F)N3C=CC=C3
InChIInChI=1S/C20H19FN2O2/c21-17-8-10-18(11-9-17)25-15-12-22-20(24)19(23-13-4-5-14-23)16-6-2-1-3-7-16/h1-11,13-14,19H,12,15H2,(H,22,24)
InChIKeyPTQLLCOEGDISIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1257546-68-1) – Chemical Identity and Core Properties for Procurement


N-(2-(4-Fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1257546-68-1, PubChem CID 49669848) is a synthetic small molecule (C20H19FN2O2, MW 338.4 g/mol) belonging to the class of N-substituted 2-phenyl-2-(1H-pyrrol-1-yl)acetamides [1]. The compound features three pharmacophoric elements: a phenyl ring, a pyrrole heterocycle, and a 4-fluorophenoxyethyl side chain linked via an acetamide bridge. Its computed lipophilicity (XLogP3 = 3.6) and topological polar surface area (TPSA = 43.3 Ų) place it within drug-like chemical space [2]. Commercial availability is primarily through specialty chemical suppliers, typically at purities of 95% or higher .

Why Generic Substitution of N-(2-(4-Fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1257546-68-1) Fails in Specialized Research Applications


Substitution among 2-phenyl-2-(1H-pyrrol-1-yl)acetamide analogs is inappropriate because the 4-fluorophenoxyethyl tail is not a passive linker but a key determinant of molecular recognition. In a quantitative high-throughput screen for G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) activators (PubChem AID 1259325), this compound returned a definitive Inactive call, distinguishing it from structurally related N-phenylpyrrolamide scaffolds that exhibit GIRK channel modulation [1]. The computed XLogP3 value of 3.6 positions this compound in a specific lipophilicity window compared to analogs bearing benzyl, thiazolyl, or quinolinyl substituents, which alter logP by 0.5–1.5 units and consequently affect membrane permeability, solubility, and protein binding [2]. Furthermore, the 4-fluorophenoxy motif introduces a unique hydrogen-bond acceptor pattern (ether oxygen plus para-fluorine) not present in close analogs such as N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, precluding direct functional interchange . Procurement decisions must therefore be guided by the specific structural identity rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(2-(4-Fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1257546-68-1) Versus Closest Analogs


GIRK2 Activator Screening: Definitive Inactivity Distinguishes This Compound from Known Pyrrole-Containing GIRK Modulators

In the Vanderbilt HTS campaign for GIRK2 activators (PubChem AID 1259325), N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (SID 336975525) was tested using a methyl-2,4-pentanediol (MPD)-assisted partial channel activation protocol in a fluorescence-based thallium flux assay. The compound produced an Activity Outcome of 'Inactive' with no quantifiable activation value reported [1]. This contrasts with known GIRK2 activators such as VU0529331, which exhibits EC50 values of 5.1 µM for GIRK2 homomeric channels and 5.2 µM for GIRK1/2 heteromeric channels in HEK293 cells under comparable assay conditions [2]. The absence of GIRK2 agonism establishes this compound as a structurally validated negative reference for future GIRK-targeted screening campaigns and differentiates it from active pyrrole-acetamide analogs in the same screening collection.

GIRK2 potassium channel High-throughput screening Negative control compound

Lipophilicity Window (XLogP3 = 3.6): Positioned for CNS Penetration Potential Relative to Lower-logP Phenylacetamide Analogs

The computed partition coefficient XLogP3 for N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is 3.6 [1]. This value falls within the optimal range for central nervous system (CNS) drug candidates (typically XLogP ≈ 2–4), as defined by widely adopted CNS MPO (Multiparameter Optimization) scoring frameworks [2]. In contrast, the des-fluoroethoxy analog N-(2-methoxybenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide would be predicted to have a lower XLogP (estimated ~2.5–3.0 based on the replacement of the 4-fluorophenoxyethyl group with a methoxybenzyl moiety), while the quinolinyl analog 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide is predicted to have a higher XLogP (estimated ~3.8–4.2) due to the extended aromatic system. The 3.6 value represents an intermediate lipophilicity that balances passive membrane permeability with acceptable aqueous solubility.

Lipophilicity CNS drug design Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility Differentiate This Compound from Rigid Quinolinyl and Thiazolyl Analogs

This compound possesses 7 rotatable bonds, as computed by Cactvs 3.4.8.18 and deposited in PubChem [1]. The 4-fluorophenoxyethyl tail contributes 4 of these rotatable bonds (O–CH2, CH2–CH2, CH2–NH, and the ether C–O–C linkage), providing substantial conformational sampling capacity. In comparison, 2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)acetamide (CAS 1257546-59-0) is predicted to have only 4–5 rotatable bonds due to the direct attachment of the thiazole ring to the acetamide nitrogen, while 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide has approximately 3–4 rotatable bonds because of the fused-ring quinoline system. Higher conformational flexibility can enhance the probability of adopting bioactive conformations but may incur entropic penalties upon binding; the 7-rotatable-bond count positions this compound as a flexible scaffold suitable for induced-fit binding mechanisms.

Conformational flexibility Molecular recognition Structure-activity relationships

High Purity Specification (≥95%) with Documented Quality Control Supports Reproducible Screening

Commercial suppliers list this compound at a purity specification of 95% or higher (Catalog Number CM988671, Chemenu), with standard quality control documentation available upon inquiry . This purity level is adequate for primary high-throughput screening applications where hit identification is the primary goal, but may require repurification (e.g., preparative HPLC) for biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) that demand >98% purity. In comparison, certain specialty catalog analogs such as N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are offered at similar or lower purity levels (typically 95% or 97%), while more common analogs may be available at >98% purity from multiple competing suppliers, providing procurement flexibility. The single-supplier landscape for this specific compound means that the 95% purity floor is a procurement constraint that must be factored into assay design.

Compound quality control Reproducibility Procurement specification

Recommended Research Application Scenarios for N-(2-(4-Fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1257546-68-1) Based on Quantitative Differentiation Evidence


Validated Negative Control for GIRK2 Activator High-Throughput Screening Campaigns

This compound has been formally tested and documented as Inactive in the Vanderbilt HTS GIRK2 activator screen (PubChem AID 1259325), making it a traceable negative control for laboratories replicating or extending GIRK-targeted screening campaigns [1]. When designing dose-response validation of primary hits, include this compound at a fixed concentration (10–30 µM, consistent with the original screening range) as a plate-level negative control to establish the assay noise floor. Its defined inactivity against GIRK2 homomeric and GIRK1/2 heteromeric channels ensures that any signal above the vehicle baseline can be attributed to true activator pharmacology rather than assay artifacts. This application leverages the publicly deposited screening data as a quality anchor for in-house assay qualification.

CNS-Targeted Compound Library Member for Phenotypic Screening

With a computed XLogP3 of 3.6 and TPSA of 43.3 Ų, this compound satisfies the CNS MPO criteria for brain-penetrant chemical space [1]. It is suitable for inclusion in diversity-oriented screening libraries aimed at neuropsychiatric or neurodegenerative disease targets, where moderate lipophilicity and conformational flexibility (7 rotatable bonds) are desirable for sampling diverse biological targets . The compound can serve as a core scaffold for medicinal chemistry optimization, with the 4-fluorophenoxyethyl tail offering a vector for systematic substitution to probe structure-activity relationships across GPCR, ion channel, or enzyme targets expressed in the CNS.

Scaffold for Structure-Activity Relationship (SAR) Studies of Phenyl-Pyrrole Acetamides

The compound's modular architecture—comprising a phenyl group, a pyrrole ring, and a 4-fluorophenoxyethyl acetamide tail—provides three independent vectors for chemical modification [1]. Researchers can systematically vary the phenyl substituent (electron-donating or withdrawing groups), the pyrrole N-substitution pattern, or the fluoroaryl ether region to map pharmacophoric requirements for emerging targets. Its commercial availability at ≥95% purity from specialty suppliers enables rapid procurement without the lead time of custom synthesis, accelerating hit-to-lead progression timelines . The documented GIRK2 inactivity data also means that any newly observed bioactivity in a novel target screen cannot be trivially attributed to off-target GIRK channel modulation, simplifying hit deconvolution.

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.